Arcyriarubin A

PKC inhibitor kinase selectivity staurosporine alternative

Arcyriarubin A (Bisindolylmaleimide IV, BIM-IV) is a bisindolylmaleimide (BIM)-type compound that functions as a cell-permeable, ATP-competitive inhibitor of protein kinase C (PKC). BIM compounds arise from natural sources such as myxomycetes slime moulds and are biosynthetically related to indolocarbazoles, differing structurally by lacking a central bond between the two aromatic units, which confers greater conformational flexibility and enhanced drug-like properties.

Molecular Formula C20H13N3O2
Molecular Weight 327.3 g/mol
CAS No. 119139-23-0
Cat. No. B1667441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArcyriarubin A
CAS119139-23-0
Synonymsis(indolyl)maleimide
bis-indolylmaleimide
bisindolylmaleimide
bisindolylmaleimide IV
Molecular FormulaC20H13N3O2
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C20H13N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H,(H,23,24,25)
InChIKeyDQYBRTASHMYDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arcyriarubin A for Procurement: Bisindolylmaleimide IV PKC Inhibitor with HCMV Activity


Arcyriarubin A (Bisindolylmaleimide IV, BIM-IV) is a bisindolylmaleimide (BIM)-type compound that functions as a cell-permeable, ATP-competitive inhibitor of protein kinase C (PKC) . BIM compounds arise from natural sources such as myxomycetes slime moulds and are biosynthetically related to indolocarbazoles, differing structurally by lacking a central bond between the two aromatic units, which confers greater conformational flexibility and enhanced drug-like properties [1]. Arcyriarubin A serves as the unsubstituted parent scaffold of the BIM class and has been utilized both as a standalone PKC/PKA inhibitor and as a key synthetic intermediate for more selective BIM derivatives including GF109203X [2].

Why Arcyriarubin A Cannot Be Substituted with Generic Bisindolylmaleimide Analogs


Bisindolylmaleimides exhibit widely divergent selectivity profiles depending on specific substituents, with even minor structural modifications producing >100-fold differences in PKA versus PKC discrimination [1]. Arcyriarubin A, as the unsubstituted parent compound, occupies a unique position in the BIM class: it demonstrates measurable but moderate PKC/PKA selectivity (approximately 31-fold) that distinguishes it from highly selective derivatives like GF109203X and from non-selective pan-kinase inhibitors like staurosporine [2]. Critically, the unsubstituted maleimide NH and both indole NH groups present in Arcyriarubin A are essential for the compound's ability to serve as a synthetic precursor for N-alkylated derivatives; analogs lacking these free NH moieties cannot undergo the same derivatization chemistry [3]. Additionally, Arcyriarubin A possesses HCMV antiviral activity (IC50 = 0.2 μM) that is not uniformly present across BIM derivatives, further precluding indiscriminate class substitution .

Arcyriarubin A: Quantitative Evidence for Scientific Differentiation versus Comparators


PKC Inhibition Potency and PKA Selectivity: Arcyriarubin A versus Staurosporine

Arcyriarubin A was designed specifically to achieve greater discrimination than the non-selective pan-kinase inhibitor staurosporine. While staurosporine inhibits PKC with IC50 of 0.7 nM but also inhibits PKA with IC50 of 7 nM (only a 10-fold selectivity window), Arcyriarubin A provides an approximately 31-fold selectivity for PKC over PKA (PKC IC50 = 87 nM versus PKA IC50 = 2.7 μM) . This represents a 3.1-fold improvement in PKC/PKA selectivity compared to staurosporine. Staurosporine additionally inhibits PKG (IC50 8.5 nM), p60v-src tyrosine kinase (IC50 6 nM), and CaM kinase II (IC50 20 nM) with high potency, whereas Arcyriarubin A shows no reported inhibition of these off-target kinases at comparable concentrations .

PKC inhibitor kinase selectivity staurosporine alternative

Synthetic Versatility: Arcyriarubin A as a Direct Precursor for GF109203X

Arcyriarubin A serves as the direct synthetic precursor for GF109203X, a highly selective PKC inhibitor, through simple N-alkylation with bromododecane. A protecting-group-free synthesis of GF109203X was accomplished starting from Arcyriarubin A, achieving 40% overall yield from indole [1]. This contrasts with earlier GF109203X syntheses that required protecting group strategies, which added synthetic steps, reduced atom economy, and increased purification burden. Additionally, a one-step synthesis of Arcyriarubin A itself has been reported with 72% yield from indole Grignard reaction with dichloromaleimide, providing ready access to the staurosporine aglycone scaffold [2].

medicinal chemistry protecting-group-free synthesis BIM scaffold

Anti-HCMV Activity: Arcyriarubin A versus Arcyriaflavin A and Other Indolocarbazoles

Arcyriarubin A exhibits potent inhibition of human cytomegalovirus (HCMV) replication in cell culture with an IC50 of 0.2 μM . This antiviral activity was discovered in the context of screening natural products, where Arcyriaflavin A (an indolocarbazole) was also identified as a potent HCMV inhibitor . Arcyriarubin A, as a bisindolylmaleimide rather than an indolocarbazole, lacks the central bond between aromatic units, conferring greater conformational flexibility. This structural distinction may contribute to differential cellular permeability or target engagement profiles compared to the more rigid indolocarbazole scaffold [1].

antiviral HCMV inhibitor cytomegalovirus

Photophysical Properties: Arcyriarubin A as a Fluorescent Probe

Arcyriarubin A has been characterized as a strongly emissive and intensely colored natural product. A comprehensive photophysical study examined its UV-vis absorption, steady-state emission, and time-resolved emission properties across multiple solvents [1]. The compound's fluorescence arises from its bisindolylmaleimide chromophore, which distinguishes it from non-emissive kinase inhibitors. This intrinsic fluorescence enables potential applications as a self-reporting probe for cellular uptake and subcellular localization studies without requiring external fluorophore conjugation [2].

fluorescent probe photophysical characterization imaging agent

Optimal Procurement Scenarios for Arcyriarubin A in Research and Industry


PKC-Dependent Signaling Studies Requiring Reduced PKA Off-Target Interference

Arcyriarubin A is appropriate for cellular signaling experiments where PKC inhibition is required but complete pan-kinase suppression is undesirable. With a 31-fold selectivity for PKC (IC50 = 87 nM) over PKA (IC50 = 2.7 μM), it provides a cleaner PKC inhibition window compared to staurosporine, which inhibits PKC, PKA, PKG, p60v-src, and CaM kinase II all at sub-10 nM concentrations . Use Arcyriarubin A when the experimental objective is to interrogate PKC-specific pathways in cells expressing multiple kinase isoforms that would be simultaneously inhibited by staurosporine [1].

Medicinal Chemistry: Synthesis of N-Alkylated Bisindolylmaleimide Derivatives

Arcyriarubin A serves as the optimal starting material for laboratories synthesizing N-alkylated BIM derivatives such as GF109203X. The compound's unsubstituted maleimide NH and both indole NH groups permit direct N-alkylation chemistry without protecting group manipulations, enabling a 40% overall yield of GF109203X from indole . This protecting-group-free synthetic route reduces step count and purification requirements compared to alternative approaches, making Arcyriarubin A the preferred procurement choice for medicinal chemistry groups developing PKC-selective lead compounds [1].

HCMV Antiviral Screening and Mechanistic Studies

For antiviral research programs targeting human cytomegalovirus, Arcyriarubin A provides a validated HCMV replication inhibitor with an IC50 of 0.2 μM in cell culture . Unlike the structurally related but conformationally rigid indolocarbazole Arcyriaflavin A, Arcyriarubin A offers a flexible BIM scaffold that may exhibit different cellular uptake, solubility, or target engagement profiles [1]. Researchers should select Arcyriarubin A when the experimental goal requires a flexible BIM-based antiviral compound rather than a rigid indolocarbazole core [2].

Fluorescence-Based Cellular Uptake and Localization Assays

Arcyriarubin A's intrinsic fluorescence properties enable its use as a self-reporting probe for cellular uptake and subcellular distribution studies without requiring external fluorophore conjugation. The compound has been characterized as strongly emissive, with solvent-dependent UV-vis absorption, steady-state emission, and time-resolved emission properties documented in multiple solvents . This intrinsic fluorescence differentiates Arcyriarubin A from non-emissive kinase inhibitors such as staurosporine and GF109203X, which would require synthetic conjugation to fluorophores for imaging applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arcyriarubin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.